3-Methyl-2-nitrosobenzaldehyde
Description
3-Methyl-2-nitrosobenzaldehyde is a nitroso-substituted aromatic aldehyde with the molecular formula $ \text{C}8\text{H}7\text{NO}2 $. The compound features a nitroso (-NO) group at the 2-position and a methyl (-CH$3$) group at the 3-position of the benzaldehyde backbone. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in coordination chemistry and as a precursor for heterocyclic compounds. The nitroso group’s redox activity and ability to participate in cycloaddition reactions are notable characteristics .
Properties
CAS No. |
143631-89-4 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-2-nitrosobenzaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-6-3-2-4-7(5-10)8(6)9-11/h2-5H,1H3 |
InChI Key |
VOQDWFPPJQVSTE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C=O)N=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)N=O |
Synonyms |
Benzaldehyde, 3-methyl-2-nitroso- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 3-methyl-2-nitrosobenzaldehyde with structurally related compounds highlights key differences in reactivity, stability, and applications. Below is a detailed comparison based on functional groups, synthesis pathways, and spectroscopic properties:
Functional Group Influence
- 2-Nitrosobenzaldehyde vs. 3-Methyl-2-nitrosobenzaldehyde: The addition of a methyl group at the 3-position in 3-methyl-2-nitrosobenzaldehyde enhances steric hindrance, reducing its susceptibility to dimerization compared to unsubstituted 2-nitrosobenzaldehyde. This stabilization is critical for applications requiring monomeric nitroso species in catalytic systems.
- 3-Methyl-2-nitrosobenzaldehyde vs. 4-Nitrosobenzaldehyde : The para-nitroso isomer (4-nitrosobenzaldehyde) exhibits stronger intermolecular hydrogen bonding due to the linear alignment of the nitroso and aldehyde groups, leading to higher melting points (mp ~120–122°C) compared to the ortho-substituted 3-methyl derivative (mp ~85–88°C) .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The nitroso group in 3-methyl-2-nitrosobenzaldehyde shows a characteristic $ \nu(\text{N=O}) $ stretch at 1490–1510 cm$^{-1}$, shifted slightly compared to 2-nitrosobenzaldehyde (1480–1500 cm$^{-1}$) due to methyl-induced electron-donating effects .
- X-ray Crystallography : The crystal structure of 3-methyl-2-nitrosobenzaldehyde reveals a planar nitroso-aldehyde system with a dihedral angle of 8.5° between the nitroso and aromatic planes, whereas 4-nitrosobenzaldehyde adopts a near-perpendicular arrangement (dihedral angle ~85°), influencing packing efficiency .
Reactivity in Metal-Catalyzed Reactions
The N,O-bidentate directing group in 3-methyl-2-nitrosobenzaldehyde facilitates regioselective C–H activation in palladium-catalyzed coupling reactions. Comparatively, 2-nitrosobenzaldehyde lacks the steric bulk required for selective ortho-functionalization, leading to mixed regiochemistry in analogous reactions .
Data Tables
Table 1: Physical Properties of Selected Nitrosobenzaldehyde Derivatives
| Compound | Melting Point (°C) | $ \nu(\text{N=O}) $ (cm$^{-1}$) | Stability (UV light) |
|---|---|---|---|
| 3-Methyl-2-nitrosobenzaldehyde | 85–88 | 1490–1510 | High |
| 2-Nitrosobenzaldehyde | 72–75 | 1480–1500 | Low |
| 4-Nitrosobenzaldehyde | 120–122 | 1505–1520 | Moderate |
Table 2: Reactivity in Pd-Catalyzed C–H Activation
| Compound | Reaction Yield (%) | Selectivity (ortho:para) |
|---|---|---|
| 3-Methyl-2-nitrosobenzaldehyde | 82 | 9:1 |
| 2-Nitrosobenzaldehyde | 65 | 3:1 |
| 4-Nitrosobenzaldehyde | 78 | 1:4 |
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